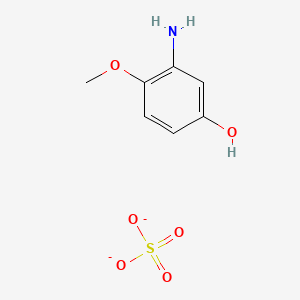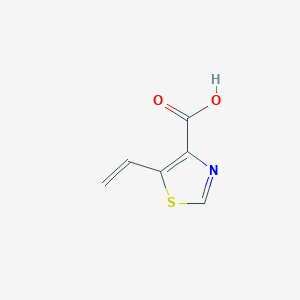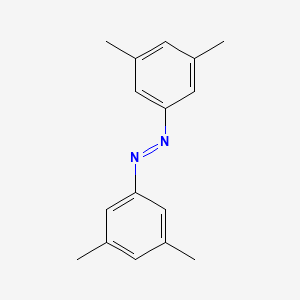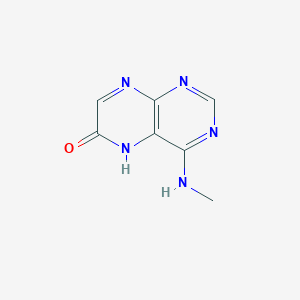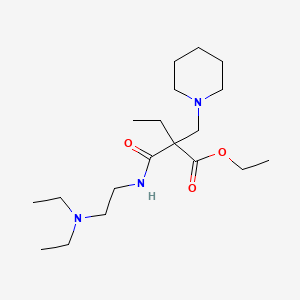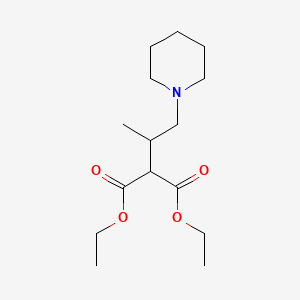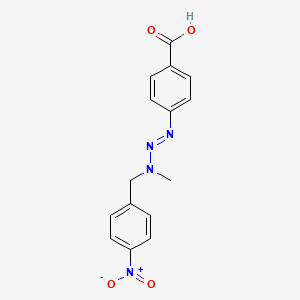![molecular formula C9H18ClNO2 B13789950 1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride CAS No. 947534-14-7](/img/structure/B13789950.png)
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst to form the spiro compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce larger quantities of the compound, and additional steps such as purification and quality control are implemented to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: A similar spiro compound with a different ring structure.
1,5-Dioxa-9-azaspiro[5.5]undecane: Another spiro compound with a slightly different molecular arrangement.
Uniqueness
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
947534-14-7 |
|---|---|
Fórmula molecular |
C9H18ClNO2 |
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
1,5-dioxa-10-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-9(4-6-10-5-1)11-7-2-8-12-9;/h10H,1-8H2;1H |
Clave InChI |
NMUFLUHHRHLAIA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNC1)OCCCO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


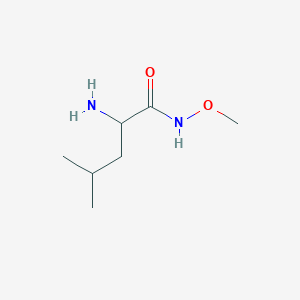
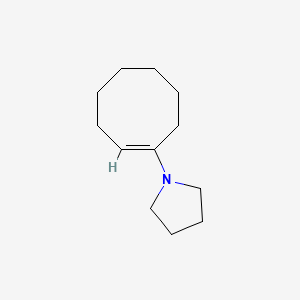
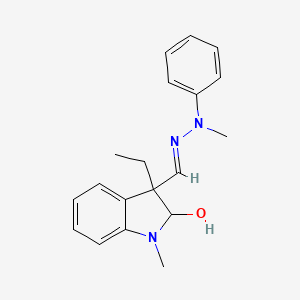
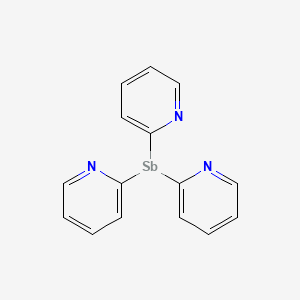
![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
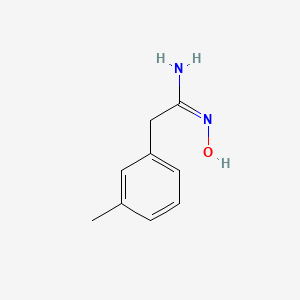
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
